Product packaging for Dehydromatricaria ester(Cat. No.:CAS No. 692-94-4)

Dehydromatricaria ester

Cat. No.: B1233575
CAS No.: 692-94-4
M. Wt: 172.18 g/mol
InChI Key: LBAVIXQTLKRIGP-MDZDMXLPSA-N
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Description

Historical Perspectives on Polyacetylene Discovery

The study of polyacetylenes dates back to the 19th century, with the first naturally occurring polyacetylene, Dehydromatricaria ester, being isolated from the roots of Artemisia vulgaris L. (common mugwort) almost 200 years ago. mdpi.com However, it wasn't until the mid-20th century that the structures of these compounds began to be elucidated, largely thanks to the pioneering work of chemists like F. Bohlmann. The development of spectroscopic techniques, particularly UV spectroscopy, was instrumental in the identification and characterization of hundreds of naturally occurring acetylenes. mdpi.com Early research focused on isolating these often unstable compounds from various plant families, primarily the Asteraceae. researchgate.net The discovery of the high conductivity of doped polyacetylene polymers by Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid in the 1970s, which led to a Nobel Prize in Chemistry in 2000, further spurred interest in this class of compounds, although the focus of that research was on synthetic polymers rather than natural products.

Significance of this compound within the Polyacetylene Class

This compound holds a significant position within the polyacetylene class for several reasons. It is one of the most frequently occurring C10-polyacetylenes, particularly within the Asteraceae family, which includes daisies, sunflowers, and asters. mdpi.comresearchgate.net Its presence and concentration are often used as chemotaxonomic markers to differentiate between plant species and even between different populations of the same species. mdpi.comresearchgate.net For instance, it is a characteristic constituent of many species within the genus Artemisia. mdpi.com

The biosynthesis of this compound is believed to involve the cleavage of a C18-triynoic acid precursor. mdpi.com This pathway highlights the intricate biochemical machinery that plants have evolved to produce such complex molecules. The compound exists as both cis (Z) and trans (E) isomers, with the cis-isomer often being the more readily crystallizing form found in essential oils. mdpi.com

Beyond its chemical interest, this compound is recognized for its diverse biological activities, which include antifungal, insecticidal, nematicidal, and allelopathic effects. mdpi.commdpi.comoup.com This broad spectrum of activity underscores its ecological importance as a plant defense compound.

Scope and Research Imperatives of this compound Studies

Current research on this compound is focused on several key areas. A primary imperative is to fully understand its ecological roles. Studies on its allelopathic properties, for example, are investigating how it contributes to the invasive success of plants like Solidago altissima (tall goldenrod). researchgate.netnih.gov Research is also aimed at harnessing its biological activities for practical applications, such as the development of natural pesticides and antifungal agents for agriculture. mdpi.comoup.com

Further elucidation of its biosynthetic pathway and the regulatory mechanisms that control its production in plants is another important research frontier. turkjps.org Understanding how factors like light and biotic stress influence its synthesis could lead to new methods for enhancing its production in cultured plant cells or hairy root cultures. turkjps.org Moreover, while a range of biological activities have been reported, detailed mechanistic studies are often lacking. Future research will likely focus on identifying the specific molecular targets and modes of action underlying its various effects.

Detailed Research Findings

The biological activities of this compound have been investigated in numerous studies. The following tables summarize some of the key findings.

Antifungal Activity of this compound

This compound has demonstrated significant activity against a range of pathogenic fungi.

Fungus SpeciesActivityIC50 / EC50 ValueSource
Thanatephorus cucumerisFungicidal0.464 µg/mL (EC50) mdpi.com
Botrytis cinereaFungicidal1.4 µg/mL (EC50) mdpi.com
Fusarium avenaceumInhibitory31-107 µg/mL (IC50)
Bipolaris sorokinianaInhibitory31-107 µg/mL (IC50)

Insecticidal and Nematicidal Activity of this compound

The compound has shown potent effects against various insect pests and nematodes.

OrganismActivityConcentration / DoseEffectSource
Sitophilus oryzae (Rice weevil)Insecticidal1% concentration100% mortality oup.comnih.gov
Sitophilus oryzae (Rice weevil)Insecticidal-EC50 of 0.08 mg/L oup.comnih.gov
Meloidogyne incognita (Root-knot nematode)Nematicidal1% concentration (72h)100% mortality oup.comnih.gov
Meloidogyne incognita (Root-knot nematode)Nematicidal0.5% concentration (72h)95% mortality oup.comnih.gov
Meloidogyne incognita (Root-knot nematode)Nematicidal0.125% concentration (72h)75% mortality oup.comnih.gov
Meloidogyne incognita (Root-knot nematode)Nematicidal-LC50 of 7.65 mg/L (24h) mathewsopenaccess.com

Allelopathic Activity of this compound

This compound's ability to inhibit the growth of other plants is a key aspect of its ecological function.

Plant SpeciesEffectConcentrationSource
Rice (Oryza sativa) seedlingsGrowth inhibition5-10 µg/mL researchgate.net
Rice (Oryza sativa) seedlings50% growth inhibition (in soil)100 µg/g researchgate.net

Cytotoxic Activity of this compound

Some studies have explored the cytotoxic effects of this compound against certain cell lines.

Cell LineActivityIC50 ValueSource
P-388 murine lymphocytic leukemiaCytotoxicED50 of 0.2 µg/mL
3T3 normal cell linesModerate cytotoxicity22.4 and 25.8 mg/L (for two fractions of T. falconeri extract) oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B1233575 Dehydromatricaria ester CAS No. 692-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

692-94-4

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

methyl (E)-dec-2-en-4,6,8-triynoate

InChI

InChI=1S/C11H8O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,1-2H3/b10-9+

InChI Key

LBAVIXQTLKRIGP-MDZDMXLPSA-N

SMILES

CC#CC#CC#CC=CC(=O)OC

Isomeric SMILES

CC#CC#CC#C/C=C/C(=O)OC

Canonical SMILES

CC#CC#CC#CC=CC(=O)OC

melting_point

114-115°C

Other CAS No.

7329-73-9
2739-57-3

physical_description

Solid

Synonyms

cis-dehydromaticaria ester
cis-dehydromatricaria methyl ester
dehydromatricaria methyl ester
dehydromatricaria methyl ester, (E)-isomer
dehydromatricaria methyl ester, (Z)-isomer
dehydromatricaria methyl ester, 1-(14)C-labeled

Origin of Product

United States

Occurrence and Ecological Distribution of Dehydromatricaria Ester

Dehydromatricaria ester has been identified in a variety of organisms, most notably in higher plants, particularly within the Asteraceae family. Its presence is also documented in other plant families and even in fungi.

Distribution within the Genus Artemisia

This compound is a frequently occurring polyacetylene within the genus Artemisia. The (Z)-isomer, also known as cis-dehydromatricaria ester, was first discovered in the essential oil of the roots of Artemisia vulgaris (common mugwort). mdpi.com This compound and its derivatives are considered significant chemotaxonomic markers that align with the traditional classification of the genus. mdpi.com

The distribution of this compound within Artemisia is widespread. For instance, both cis- and trans-dehydromatricaria ester have been isolated from Artemisia ordosica. mdpi.comresearchgate.net Research has also identified dehydrofalcarinol, a structurally similar compound, in Artemisia borealis. mdpi.com The presence of these polyacetylenes is not limited to the roots; they have been found in various parts of the plants, including the aerial portions. mdpi.comphytojournal.com

Table 1: Occurrence of this compound and Related Compounds in Artemisia Species

SpeciesCompound(s) IdentifiedPlant Part
Artemisia vulgaris(Z)-Dehydromatricaria esterRoots mdpi.com
Artemisia ordosicacis- and trans-Dehydromatricaria esterAerial parts mdpi.comresearchgate.net
Artemisia borealisDehydrofalcarinolNot specified mdpi.com
Artemisia halodendronDehydrofalcarinol and related derivativesNot specified mdpi.com
Artemisia afraAcetates of dehydromatricaria alcoholNot specified mdpi.com
Artemisia igniariaThis compoundNot specified nih.gov
Artemisia xanthochroaThis compoundNot specified np-mrd.org
Artemisia campestriscis-Dehydromatricaria esterNot specified researchgate.net
Artemisia capillarisCapillarinNot specified mdpi.com
Artemisia dracunculusCapillarinNot specified mdpi.com
Artemisia arcticaCapillarisenNot specified mdpi.com

Presence in the Genus Solidago (Goldenrod)

This compound and its isomers are notable constituents of the genus Solidago. Solidago altissima (tall goldenrod), a plant native to North America, is a significant source of cis-dehydromatricaria ester. nih.govtandfonline.comnih.gov This compound is considered an allelochemical, contributing to the invasive nature of the plant by inhibiting the growth of other plant species. tandfonline.commdpi.com

The compound has been isolated from the underground parts of S. altissima, and its concentration in the rhizosphere soil is believed to play a role in its allelopathic effects. nih.govmdpi.com Other Solidago species have also been found to contain dehydromatricaria esters. For example, both E- and Z-dehydromatricaria esters have been identified in the roots of Solidago graminifolia (grass-leaved goldenrod) and Solidago speciosa (showy goldenrod). acs.orgnih.gov Solidago virgaurea (European goldenrod) contains related matricaria esters. acs.orgnih.gov

Table 2: this compound in Solidago Species

SpeciesIsomer(s) IdentifiedPlant PartReference(s)
Solidago altissimacis-Dehydromatricaria esterUnderground parts nih.govnih.gov nih.govtandfonline.comnih.govmdpi.comresearchgate.net
Solidago graminifoliaE- and Z-Dehydromatricaria esterRoots acs.orgnih.gov
Solidago speciosaE- and Z-Dehydromatricaria esterRoots acs.orgnih.gov
Solidago virgaurea2Z,8Z- and 2E,8Z-matricaria estersRoots acs.orgnih.gov
Solidago canadensisThis compoundNot specified np-mrd.org
Solidago elongataThis compoundNot specified np-mrd.org
Solidago odoraThis compoundNot specified np-mrd.org
Solidago sempervirensThis compoundRoots usda.gov

Identification in the Genus Tanacetum

The genus Tanacetum is another source of dehydromatricaria esters. cis-Dehydromatricaria ester has been isolated from Tanacetum falconeri. nih.govresearchgate.net The compound was obtained from the ethyl acetate (B1210297) fraction of the plant and its structure was confirmed using spectroscopic techniques. nih.gov Polyacetylenes, including this compound, are among the various secondary metabolites reported from different species of Tanacetum. nih.gov For instance, Tanacetum parthenium (feverfew) is known to contain a variety of sesquiterpene lactones, and its root oil has also been analyzed. brieflands.com

Table 3: this compound in Tanacetum Species

SpeciesIsomer(s) IdentifiedPlant Part/FractionReference(s)
Tanacetum falconericis-Dehydromatricaria esterEthyl acetate fraction nih.govresearchgate.net
Tanacetum balsamitaThis compoundNot specified np-mrd.org

Broader Distribution Across Plant Families (e.g., Asteraceae, Apiaceae, Araliaceae)

This compound is predominantly found in the Asteraceae family, which includes the genera Artemisia, Solidago, and Tanacetum. mdpi.comresearchgate.net Polyacetylenes, in general, are widely distributed within the plant kingdom, with the majority being isolated from the related families of Asteraceae, Apiaceae, and Araliaceae. mdpi.comnih.gov The tribe Anthemideae within Asteraceae, which includes genera like Artemisia and Tanacetum, is particularly rich in diverse polyacetylene structures. mdpi.comresearchgate.net Other plants outside of these core genera, such as Anacyclus pyrethrum, Cota tinctoria, and Lidbeckia pectinata, have also been reported to contain this compound. np-mrd.org

Occurrence in Other Organisms (e.g., Fungi, Bacteria)

While predominantly found in plants, the presence of this compound has been reported in other organisms. Notably, it has been identified in the fungus Clitocybe truncicola. nih.gov Although polyacetylenes are known to be produced by bacteria, specific reports on the production of this compound by bacteria are less common in the reviewed literature. mdpi.com

Isomeric Forms and Their Natural Abundance (e.g., cis- and trans-Dehydromatricaria Ester)

This compound exists in two primary geometric isomeric forms: cis (Z) and trans (E). nih.govlibretexts.orglibretexts.org Both isomers are found in nature, and their relative abundance can vary depending on the plant species and even the specific plant part.

The cis isomer, often referred to as (Z)-dehydromatricaria ester, was the first to be discovered in the roots of Artemisia vulgaris. mdpi.com It is also the prominent isomer found in Solidago altissima, where it plays a role in the plant's allelopathic properties. nih.govmdpi.com Tanacetum falconeri has also been shown to contain the cis isomer. nih.gov

The trans isomer, or (E)-dehydromatricaria ester, has been identified alongside the cis form in species like Artemisia ordosica. mdpi.comresearchgate.net In some cases, the trans isomer can be the more abundant form. For example, a study on Artemisia ordosica identified trans-dehydromatricaria ester as a major antifungal compound. mdpi.comnih.gov

The co-occurrence of both cis and trans isomers is not uncommon. For instance, both E- and Z-dehydromatricaria esters were identified in the roots of Solidago graminifolia and Solidago speciosa. acs.orgnih.gov The specific ratio of these isomers can be influenced by various factors, including genetic and environmental conditions.

Intraspecific and Seasonal Variations in this compound Accumulation

The concentration of this compound within a single plant species is not static; it can fluctuate based on seasonal changes and environmental pressures such as competition and herbivory. mdpi.comtandfonline.comresearchgate.net

Research has documented these variations in several species, particularly Artemisia vulgaris and the invasive Solidago altissima. In the roots of A. vulgaris, the (Z)-isomer of this compound is the predominant form, and its concentration has been observed to increase steadily from July through October. mdpi.com

In Solidago altissima, the dynamics are slightly different. Studies investigating the polyacetylene content in its subterranean stems found that the concentration of this compound remained relatively stable throughout the year. tandfonline.comoup.com However, the production of this allelochemical can be induced by external factors. For instance, in response to simulated herbivory, genotypes of S. altissima produced significantly more this compound in their roots. researchgate.net Similarly, competition with other plants has been shown to induce higher production of polyacetylenes in S. altissima, although this response can vary between native and introduced populations. researchgate.net This plasticity in chemical production highlights the compound's role in the plant's adaptive strategies to changing ecological conditions.

The following table summarizes key findings on the variation of this compound accumulation.

SpeciesTissueFactorObservationReference(s)
Artemisia vulgarisRootsSeasonalityConcentration of the (Z)-isomer increases from July to October. mdpi.com
Solidago altissimaSubterranean StemsSeasonalityConcentration remains relatively constant throughout the year. tandfonline.comoup.com
Solidago altissimaRootsHerbivory (simulated)Increased production of this compound in response to damage. researchgate.net
Solidago altissimaRootsCompetitionIncreased production of polyacetylenes when competing with other plants. researchgate.net

Biosynthesis and Metabolic Pathways of Dehydromatricaria Ester

Proposed Biosynthetic Routes from Fatty Acid Precursors

The formation of Dehydromatricaria ester and related polyacetylenes originates from C18 fatty acids, with oleic acid serving as the primary substrate. nih.govresearchgate.net Radiochemical tracer studies have substantiated that the pathway begins with the modification of fatty acids with chain lengths of C16 and C18. nih.gov The entire biosynthetic process involves a sequence of desaturation, acetylenic bond formation, and eventual cleavage of the carbon chain. mdpi.comresearchgate.net

The biosynthetic journey starts with ubiquitous fatty acids from primary metabolism. nih.gov The initial and crucial step is the desaturation of oleic acid (C18:1) at the C-12 position to form linoleic acid (C18:2). researchgate.netmdpi.com This reaction is catalyzed by a microsomal Δ12-desaturase, an enzyme known as FAD2 (fatty acid desaturase 2) in plants. mdpi.comoup.com While the primary pathway to this compound involves C18 precursors, the broader context of polyacetylene biosynthesis includes various chain lengths, although C14 and C16 monounsaturated fatty acids were found to be poorly incorporated in some studies. nih.gov

The defining feature of polyacetylenes, the carbon-carbon triple bond, is introduced through modifications of existing double bonds. researchgate.netoup.com The primary mechanism is believed to be an oxidative dehydrogenation, or desaturation, process. nih.govresearchgate.net Divergent forms of FAD2-type enzymes, often referred to as acetylenases, catalyze the conversion of a double bond into a triple bond. oup.comcarrotomics.org For instance, the conversion of the C-12 double bond in linoleic acid into the acetylenic bond of crepenynic acid is the first committed step in the biosynthesis of most polyacetylenes in the Asteraceae family. mdpi.comresearchgate.net This process requires an enzymatic system similar in chemistry to that of fatty acid desaturases. nih.gov

Following the formation of linoleic acid, a series of enzymatic steps, including those catalyzed by acetylenases and further desaturases, generates increasingly unsaturated intermediates. mdpi.comresearchgate.net

Key transformations and intermediates include:

Crepenynic Acid: A divergent FAD2-like acetylenase converts linoleic acid into crepenynic acid (octadec-9-en-12-ynoic acid), the first monoacetylenic precursor in this pathway. mdpi.comresearchgate.net

C18-triynoic Acid: Further desaturation steps lead to compounds with multiple conjugated triple bonds. mdpi.com A key, though often transient, precursor is a C18-triynoic acid. The formation of the C10 this compound is proposed to occur through a direct C8-cleavage from this C18-triynoic acid precursor. mdpi.com

C14-triyne-diene-alcohols: In pathways leading to other related polyacetylenes, oxidative chain-shortening creates C14 or C13 intermediates. researchgate.net C14-triyne-diene-alcohols are recognized as crucial key intermediates that lead to the formation of various other compounds like the tetrahydropyrane ichthyothereol (B1231175) and the chemotaxonomically significant pontica epoxide. mdpi.com

The enzymatic machinery involves a suite of FAD2-like enzymes with specialized functions, including canonical desaturases, acetylenases, and even bifunctional enzymes capable of multiple desaturation steps. carrotomics.org

Acetylenic Bond Formation Mechanisms

Stereochemical Aspects of this compound Biosynthesis

The stereochemistry of this compound, particularly the geometry of its carbon-carbon double bond, is a critical aspect of its structure and function. The compound can exist as (E) and (Z) isomers. ontosight.ainih.gov The (Z)-isomer was first identified as a crystalline substance from the roots of Artemisia vulgaris. mdpi.com The biosynthesis is highly stereocontrolled, and the geometry of the olefinic bonds in the final product is determined by the enzymatic processes during its formation. researchgate.net For instance, during the later stages of conversion from C18 precursors, an allylic isomerization can occur, where the original Z-configuration of the double bond from oleic acid is changed to the more stable E-configuration. researchgate.net The specific configuration of the double bond significantly influences the molecule's physical, chemical, and biological properties. ontosight.ai

Fungal Biosynthesis Pathways Involving this compound as Precursor

While prominently studied in plants, polyacetylenes are also produced by fungi. mdpi.comrsc.org Fungal metabolic pathways can utilize this compound as a building block for other compounds. Research has indicated that trans-Dehydromatricaria ester can serve as a biosynthetic precursor for some other fungal polyacetylenes. nih.gov

Furthermore, fungi can employ different routes to synthesize polyacetylenes. In some fungi, polyketide synthase (PKS) pathways, which are formally similar to fatty acid synthesis, can produce poly-β-keto chains. rsc.orgsips.org.in These long chains can then be cleaved to yield C10 and C8 polyacetylenes. Specifically, dehydromatricaria acid and its methyl ester can be formed from the cleavage of a longer polyketide chain. rsc.org This represents an alternative biosynthetic origin compared to the fatty acid desaturation and cleavage pathway seen in plants.

Comparative Biosynthesis Across Different Organisms and its Relevance to Lipid Metabolism

The biosynthesis of this compound and other polyacetylenes is a prime example of metabolic diversification, but it is not ubiquitous in nature. The pathway originating from fatty acids is most characteristic of and has been extensively studied in three related plant families: Asteraceae, Apiaceae, and Araliaceae. mdpi.com Within the Asteraceae family alone, over 1100 different polyacetylenes have been identified, showcasing significant evolutionary radiation of this pathway. nih.govmdpi.com

In contrast, fungi may utilize either the fatty acid-derived pathway or a polyketide-based pathway to generate these compounds. rsc.org This highlights a case of convergent evolution where different metabolic strategies are employed to produce structurally similar specialized metabolites.

From the perspective of lipid metabolism, this biosynthetic route represents a significant diversion from the primary pathways that produce membrane lipids and storage fats. oup.com It channels common fatty acids like oleic and linoleic acid, which are central to lipid metabolism, into the production of highly specialized, bioactive secondary metabolites. nih.govresearchgate.net The enzymes responsible, particularly the divergent FAD2-type acetylenases, are key players in this diversion, effectively redirecting metabolic flux from the production of common unsaturated fatty acids towards the accumulation of polyacetylenes. oup.comcarrotomics.org

Biological and Ecological Roles of Dehydromatricaria Ester

Allelopathic Interactions and Plant Competition

Allelopathy is a biological phenomenon where one plant releases biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Dehydromatricaria ester is a key allelochemical in this process for several plant species.

The growth inhibitory activity of this compound is a well-documented allelopathic effect. The mechanism of this inhibition appears to be multifaceted, involving both direct phytotoxicity and environmental factors like light. The concentration of DME available to the recipient plant is a critical factor determining its effect. For instance, studies on rice seedlings have shown that the concentration required for 50% growth inhibition (I₅₀) is significantly lower in agar (B569324) cultures (5 µg/ml) compared to soil cultures (100 µg/g). oup.com This suggests that the growth inhibition is dependent on the concentration of DME in the soil water. oup.commdpi.com

A key aspect of DME's mechanism is its photoactivation. The plant growth inhibitory effects of cis-dehydromatricaria ester are strongly enhanced by the presence of light, particularly UV-A light. nih.gov This suggests that the compound may have low intrinsic bioactivity in the dark but becomes a potent inhibitor upon exposure to light. nih.gov This light-dependent activity has been observed in its effects on lettuce (Lactuca sativa). researcher.lifedntb.gov.ua While the precise cellular targets are still under investigation, the observed effects on fungal hyphae, such as distortion and leakage of cellular contents, suggest that DME might disrupt cell membrane integrity, a mechanism that could potentially be similar in plants. nih.govscite.ai

This compound demonstrates a significant inhibitory effect on both seed germination and subsequent seedling development in various plant species. researcher.life Extracts from plants known to produce DME, such as Ailanthus altissima, have shown a strong, dose-dependent inhibitory effect on the germination and growth of alfalfa (Medicago sativa). nih.gov Similarly, polyacetylenes including cis-DME have been shown to inhibit the germination of competitive species like Asclepias syriaca and Miscanthus sinensis. oup.com

The compound's impact extends beyond germination to the critical early growth stages. In laboratory bioassays, DME isolated from Solidago altissima strongly inhibited the growth of barnyard millet (Panicum crus-galli) seedlings. researchgate.net Studies on rice seedlings have quantified this effect, measuring inhibition of both shoot and root elongation at various concentrations. oup.com The phytotoxicity of DME is particularly pronounced during these vulnerable early life stages, which is crucial for forest regeneration and plant community dynamics. researcher.life

Plant SpeciesBioassay TypeEffect of this compoundReference(s)
Rice (Oryza sativa)Agar Culture50% growth inhibition at 5 µg/ml oup.com
Rice (Oryza sativa)Soil Culture50% growth inhibition at 100 µg/g oup.com
Barnyard Millet (Panicum crus-galli)Seedling GrowthStrong inhibition of seedling growth researchgate.net
Alfalfa (Medicago sativa)Germination/GrowthStrong, dose-dependent inhibition nih.gov
Lettuce (Lactuca sativa)GrowthLight-activated growth inhibition researcher.lifedntb.gov.ua

This compound is a notable secondary metabolite of the tall goldenrod, Solidago altissima, a plant known for its invasive success in Europe and Asia. acs.orgresearchgate.net Allelopathy, mediated by compounds like cis-dehydromatricaria ester, is considered a potential factor contributing to the ability of S. altissima to form dense, monospecific stands that exclude native vegetation. scite.airesearchgate.net The growth-inhibitory activity of DME against competing plants could provide a competitive advantage, supporting its invasiveness and naturalization. scite.ai

The allelopathic activity of this compound in a natural environment is heavily influenced by its fate in the soil. oup.com Upon release from a plant, the phytotoxicity of DME is primarily dependent on its concentration in the soil water, which is the fraction directly available for uptake by other plants. oup.commdpi.com

Several soil-related factors significantly reduce the concentration of DME in soil water. Firstly, DME is strongly adsorbed to soil solids. oup.com Secondly, it undergoes degradation, largely due to microbial activity. oup.com Studies have shown that the breakdown of DME is considerably slower in autoclaved (sterilized) soil compared to non-autoclaved soil, confirming the role of microbes in its decomposition. oup.com Time-course studies revealed that DME added to soil almost completely disappears within approximately 10 days. oup.com

Consequently, even though DME can be detected in soils under S. altissima stands, its concentration in the soil water in natural fields is often below the detection limit. oup.com This rapid adsorption and degradation mean that the potent phytotoxic effects observed in controlled laboratory experiments may not fully translate to natural ecosystems, where soil characteristics play a dominant role in mediating its allelopathic potential. dntb.gov.ua

Role in Invasive Plant Success (e.g., Solidago altissima)

Antimicrobial Activities

In addition to its role in plant-plant interactions, this compound exhibits significant antimicrobial properties, particularly against fungal plant pathogens.

Research has identified this compound as a potent antifungal agent against several economically important crop pathogens. Bioassay-guided studies have isolated trans-dehydromatricaria ester (TDDE) as a primary active compound from plants like Artemisia ordosica. nih.gov

TDDE demonstrates significant fungicidal activity against Thanatephorus cucumeris (the causal agent of web blight) and Botrytis cinerea (the causal agent of gray mold). nih.govscite.ai The potency is notable, with an EC₅₀ (the concentration that causes a 50% reduction in growth) of just 0.464 µg/mL for T. cucumeris and 1.4 µg/mL for B. cinerea. nih.govscite.airesearchgate.netiiim.res.in In vivo experiments have confirmed this efficacy, showing that TDDE provides a high relative protection effect on tomato and strawberry plants infected with B. cinerea. nih.govgrafiati.com Morphological examination of fungi treated with TDDE reveals significant damage, including contorted hyphal tips and leakage of cellular contents, indicating a disruptive mechanism of action. nih.govscite.ai

Furthermore, dehydromatricaria esters isolated from the roots of goldenrod species (Solidago graminifolia and Solidago speciosa) have been shown to inhibit the crop pathogenic fungus Fusarium avenaceum. acs.orgacs.org The half-maximal inhibitory concentrations (IC₅₀) for this activity were found to be in the range of 31 to 107 μg/mL. acs.orgacs.org

Fungal PathogenCompound FormEfficacy (EC₅₀ / IC₅₀)Reference(s)
Thanatephorus cucumeristrans-DME0.464 µg/mL (EC₅₀) nih.govscite.airesearchgate.netiiim.res.in
Botrytis cinereatrans-DME1.4 µg/mL (EC₅₀) nih.govscite.aiiiim.res.in
Fusarium avenaceumE- and Z-DME31 - 107 µg/mL (IC₅₀) acs.orgacs.org

Antibacterial Efficacy Against Phytopathogenic and Other Bacteria (e.g., Bacillus subtilis, Pseudomonas syringae, Staphylococcus aureus)

This compound has demonstrated notable antibacterial properties, particularly against phytopathogenic bacteria. Research into trans-dehydromatricaria ester (TDDE) isolated from Artemisia ordosica has shown significant bactericidal activity. In one study, TDDE exhibited a considerable protective effect on kiwifruit branches infected with the phytopathogen Pseudomonas syringae pv. actinidiae, the causal agent of bacterial canker in kiwifruit. The relative protection effect was measured at 82.50%.

**Table 1: Antibacterial Activity of trans-Dehydromatricaria Ester (TDDE) against *Pseudomonas syringae***

Compound Target Bacterium Host Plant Observed Effect
trans-Dehydromatricaria ester Pseudomonas syringae pv. actinidiae Kiwifruit (Actinidia deliciosa) 82.50% Relative Protection Effect

General Structure-Activity Relationships in Antimicrobial Action

The antimicrobial action of this compound is influenced by its specific chemical structure. As a polyacetylene, its efficacy is linked to the arrangement of its double and triple carbon-carbon bonds. The stereochemistry of the molecule, specifically the geometric configuration around the double bonds, plays a crucial role. ontosight.ai this compound exists as different isomers, primarily the (E) or trans and (Z) or cis forms, and this isomerism can significantly affect its biological properties. ontosight.aiontosight.ai

Research indicates that different isomers may possess varying levels of antimicrobial potency. ontosight.ai However, the relationship is complex. For instance, while trans-dehydromatricaria ester has shown potent bactericidal effects, a study on various polyacetylenes from the common daisy (Bellis perennis) reported that dehydromatricaria esters, in general, displayed relatively little biological activity compared to other polyacetylenes in that specific screening. researchgate.net This suggests that the antimicrobial activity is not only dependent on the core structure but also on subtle variations in its configuration and potentially the presence of other synergistic compounds from the source plant.

Biopesticidal Properties

This compound exhibits a range of biopesticidal activities, making it a compound of interest for developing natural alternatives to synthetic chemicals in agriculture. turkjps.orgnih.gov

Nematocidal Activity Against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)

The compound has shown significant efficacy against plant-parasitic nematodes. Studies on cis-dehydromatricaria ester isolated from Tanacetum falconeri demonstrated excellent activity against the root-knot nematode Meloidogyne incognita. turkjps.orgnih.gov At a concentration of 1%, it caused 100% reduction in motility of the second-stage juveniles after 72 hours. turkjps.orgresearchgate.net Another review of naturally occurring nematicides lists trans-dehydromatricaria ester as having a lethal concentration (LC50) of 7.65 mg/L against M. incognita.

Table 2: Nematocidal Activity of this compound Isomers against Meloidogyne incognita Juveniles

Isomer Concentration (% w/v) Exposure Time (h) Motility Reduction (%) Mortality (%)
cis-Dehydromatricaria ester 1% 24 - 90% turkjps.org
cis-Dehydromatricaria ester 0.5% 24 - 82% turkjps.org
cis-Dehydromatricaria ester 1% 72 100% turkjps.orgnih.gov -
cis-Dehydromatricaria ester 0.5% 72 95% nih.gov -
cis-Dehydromatricaria ester 0.125% 72 75% nih.gov -
trans-Dehydromatricaria ester 7.65 mg/L (LC50) 24 - 50%

Insecticidal Activity Against Agricultural Pests (e.g., Sitophilus oryzae, Rhyzopertha dominica)

Cis-dehydromatricaria ester has been identified as a potent insecticide against certain stored-grain pests. nih.govturkjps.org Research has shown it to have excellent insecticidal activity against the rice weevil, Sitophilus oryzae. turkjps.orgnih.gov In one study, the compound achieved 100% mortality at a 1% concentration. turkjps.orgresearchgate.net

Conversely, tests on the lesser grain borer, Rhyzopertha dominica, using solvent fractions of Tanacetum falconeri extract showed insignificant insecticidal activity. nih.gov The isolated cis-dehydromatricaria ester itself was not specifically reported as being tested against this pest. nih.gov

**Table 3: Insecticidal Activity of cis-Dehydromatricaria Ester against *Sitophilus oryzae***

Target Insect Concentration Exposure Time (h) Mortality EC50 (mg/L)
Sitophilus oryzae 1% 72 100% turkjps.orgresearchgate.net 0.08 turkjps.orgnih.gov

General Phytotoxic Effects on Weeds

This compound functions as an allelochemical, a compound released by a plant that affects the growth of other plants. It is a key component in the allelopathic activity of species like the tall goldenrod, Solidago altissima. The compound has been shown to inhibit the germination and growth of neighboring and competing plant species.

Studies have investigated the phytotoxicity of this compound (DME) and found that its effect is highly dependent on environmental conditions. In laboratory settings using agar cultures, the concentration required for 50% growth inhibition (I50) of rice seedlings was found to be 5 µg/ml. However, in soil culture, the I50 value was significantly higher at 100 µg/g of soil. This difference is attributed to the adsorption of the lipophilic DME to soil particles and its degradation by soil microbes, which reduces its concentration in soil water and thus its bioavailability to other plants. While DME is found in soils where S. altissima grows, its concentration in the soil water is often below the detection limit, suggesting its allelopathic activity may be limited under natural field conditions.

Contributions to Plant Defense Mechanisms

The various biological activities of this compound are central to the defense mechanisms of the plants that produce it. ontosight.ai Found in various plant species, particularly within the Asteraceae family, these esters act as a form of chemical defense. ontosight.ai The production of this secondary metabolite serves as a protective strategy against a range of biological threats.

Its antibacterial and nematicidal properties help defend the plant against pathogenic microorganisms and parasitic nematodes in the soil. turkjps.orgontosight.ai The insecticidal activity deters feeding by herbivorous insects. turkjps.orgontosight.ai Furthermore, its phytotoxic and allelopathic effects can suppress the growth of nearby competing plant species, giving the producing plant a competitive advantage for resources like light, water, and nutrients. Therefore, this compound is a multifunctional compound that plays an integral role in the producing plant's ability to survive and thrive by defending against pathogens, pests, and competitors.

Chemical Synthesis and Derivatization of Dehydromatricaria Ester

Total Synthesis Approaches to Dehydromatricaria Ester and its Isomers

The total synthesis of this compound and its geometric isomers has been accomplished through various strategies. A key challenge in these syntheses is the controlled construction of the conjugated en-triyne system. Convergent strategies are often employed, where different fragments of the molecule are synthesized separately before being joined together in the final steps. researchgate.net The (E)-isomer of this compound was first obtained through synthesis before its later isolation from natural sources. mdpi.com These synthetic efforts have enabled the creation of a library of natural and related polyacetylenes, allowing for systematic study. researchgate.net

A critical aspect of synthesizing this compound is controlling the stereochemistry of the C2-C3 double bond to produce either the (Z) or (E) isomer selectively. Stereoselective synthesis allows for the preparation of specific, defined isomeric forms for comparative biological and chemical studies. researchgate.net The synthesis of all possible alkene isomers of related polyacetylenes, such as hydroxy matricaria esters, has been achieved through systematic synthetic studies. researchgate.net This level of control is typically accomplished by choosing appropriate stereoselective reactions, such as Z-selective Wittig olefination or by using starting materials with pre-defined stereochemistry, like (Z)- or (E)-vinyl iodides, in cross-coupling reactions. researchgate.net Such approaches ensure that the desired geometry is installed with high fidelity.

A convergent synthetic strategy based on palladium-mediated cross-coupling is a well-described approach. researchgate.net For instance, the Sonogashira coupling can be used to connect a terminal alkyne with a vinyl halide. researchgate.netmdpi.com One documented synthesis involves the coupling of methyl (Z)- or (E)-3-iodoacrylates with a protected terminal alkyne, followed by deprotection, to yield the corresponding isomeric esters. researchgate.net This modular approach is highly effective for building a library of related polyacetylene compounds. researchgate.net

Synthetic ApproachKey MethodologiesPrimary GoalReference
Total SynthesisConvergent strategies, multi-step synthesisAccess to natural product and its isomers researchgate.net
Stereoselective SynthesisUse of stereodefined precursors (e.g., vinyl iodides), Z-selective Wittig reactionsSelective formation of (Z) or (E) isomers researchgate.net
Modern MethodologiesPalladium-mediated cross-coupling (Sonogashira, Suzuki)Efficient and controlled C-C bond formation for the polyacetylene core researchgate.netlibretexts.orgnii.ac.jpmdpi.com

Stereoselective Synthesis of Defined Isomeric Forms

Synthesis of Labeled this compound for Mechanistic and Biosynthetic Studies

To elucidate the biosynthetic pathways and metabolic fate of this compound, isotopically labeled versions of the molecule have been synthesized. nih.gov The incorporation of isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) allows researchers to trace the molecule through complex biological systems. vdoc.pub

For example, ¹⁴C-labeled this compound has been used in feeding experiments with fungi and plants to demonstrate its role as a precursor to other polyacetylenes and their derivatives. vdoc.pubnih.gov In one study, feeding [1-¹⁴C]-E-dehydromatricaria methyl ester to the fungus Marasmius ramealis showed its direct incorporation into the allene (B1206475) (-)-marasin. researchgate.net Similarly, feeding 2-¹⁴C-dehydromatricaria ester to Chrysanthemum vulgare led to the formation of a labeled thiophene (B33073) derivative, confirming the biogenetic link between these compound classes. koreascience.kr These studies are crucial for mapping the intricate network of secondary metabolite biosynthesis.

Structural Modification and Analog Development

Beyond synthesizing the natural product itself, significant effort has been directed towards creating structural modifications and analogues. This work is aimed at exploring structure-activity relationships, improving stability, or generating compounds with novel biological or material properties.

The natural occurrence of related structures has inspired the synthesis of various derivatives. Butyrolactone derivatives, which are also found in the tribe Anthemideae, represent one class of synthetic targets. mdpi.com

Thiophenes are another important class of derivatives, as they are known to be biosynthetically derived from polyacetylenes. mdpi.comkoreascience.kr The formation of these sulfur-containing heterocycles can occur through the formal addition of a sulfur source across a diyne or triyne moiety. koreascience.kr The isolation of DME-thiophene A and DME-thiophene B from Artemisia absinthium highlights this structural variation. mdpi.com Synthetic routes can mimic this process, potentially through reactions of the polyacetylene core with sulfur reagents to yield thiophene analogues.

Investigations of Structure-Activity Relationships Through Synthetic Analogs

Investigations into the structure-activity relationships (SAR) of this compound (DME) and related polyacetylenes have been advanced through the synthesis and biological evaluation of various analogs. These studies aim to identify the key structural motifs responsible for the diverse biological activities of this class of compounds, including nematicidal, insecticidal, antifungal, and antitumor effects. nih.govmathewsopenaccess.comresearchgate.net By systematically modifying the parent structure, researchers can probe the influence of factors such as stereochemistry, chain length, and terminal functional groups on efficacy and selectivity.

A significant approach to understanding SAR involves the creation of a library of related polyacetylenes using convergent synthetic strategies, such as palladium-mediated cross-coupling reactions. researchgate.net This allows for the generation of not only the natural products but also novel, non-natural analogs for comparative biological testing. researchgate.net For instance, studies on the closely related Lachnophyllum methyl ester and its synthetic analogs have provided valuable insights that are, by extension, relevant to this compound. Research has shown that while the natural (2Z)-Lachnophyllum methyl ester and its corresponding lactone are often the most potent compounds in a series, specific structural modifications can enhance activity against certain targets. researchgate.net A key finding was that increasing the length of the alkyl chain on synthetic analogs was necessary to achieve significant antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net This suggests that lipophilicity plays a crucial role in the compound's ability to penetrate the mycobacterial cell wall.

The natural isomers of this compound itself exhibit potent bioactivities, providing a baseline for SAR studies. The cis-isomer, for example, shows exceptional nematicidal activity against the root-knot nematode Meloidogyne incognita and potent insecticidal effects against the stored grain pest Sitophilus oryzae. nih.gov The trans-isomer has demonstrated high antifungal activity against plant pathogens like Thanatephorus cucumeris and Botrytis cinerea. researchgate.net Both cis and trans isomers have also been noted for their antitumor properties. mathewsopenaccess.com

The systematic synthesis and evaluation of analogs, including various alkene isomers and derivatives with modified ester groups or side chains, are crucial for mapping the pharmacophore of this compound class. researchgate.net These studies have confirmed the potency of the natural structures while also revealing pathways to modulate activity through synthetic derivatization. researchgate.net For example, the evaluation of a series of Lachnophyllum ester and lactone analogs against Leishmania infantum found that the natural compounds and certain lactone analogs displayed the strongest antileishmanial potency, highlighting the importance of the core acetylenic structure and the terminal functional group in defining the spectrum of activity. researchgate.net

Interactive Data Table: Reported Biological Activities of this compound Isomers

CompoundTarget OrganismActivity TypeKey FindingReference
cis-Dehydromatricaria esterMeloidogyne incognita (Nematode)Nematicidal100% mortality at 1% concentration after 72h. nih.gov
cis-Dehydromatricaria esterSitophilus oryzae (Insect)Insecticidal100% mortality at 1% concentration; EC₅₀ = 0.0897 mg/L. nih.gov
trans-Dehydromatricaria esterThanatephorus cucumeris (Fungus)AntifungalEC₅₀ = 0.464 μg/mL. researchgate.net
trans-Dehydromatricaria esterBotrytis cinerea (Fungus)AntifungalEC₅₀ = 1.4 μg/mL. researchgate.net
cis & trans-DMECancer Cell LinesAntitumorIdentified as possessing antitumor properties. mathewsopenaccess.com

Interactive Data Table: Structure-Activity Relationship Insights from Synthetic Analogs of Related Polyacetylenes

Compound/Analog SeriesTarget OrganismStructural ModificationSAR FindingReference
(2Z)-Lachnophyllum methyl ester & analogsMycobacterium tuberculosisVaried alkyl chain lengthA longer alkyl chain (e.g., C10 appendage) was required for significant antimycobacterial activity. researchgate.net
(2Z)-Lachnophyllum methyl ester & analogsGeneral (comparative study)Synthetic vs. NaturalThe natural products remained the most active among all analogs tested in nematicidal assays. researchgate.net
(4Z)-Lachnophyllum lactone & analogsLeishmania infantumLactone vs. EsterThe natural lactone and its analogs exhibited strong antileishmanial potency. researchgate.net
Synthetic C16-triyne fatty acidsCancer Cell LinesChain length/functional groupSimple synthetic triyne fatty acids were found to inhibit cancer cell invasion. mathewsopenaccess.com

Analytical Methodologies for Dehydromatricaria Ester Research

Extraction and Isolation Techniques for Natural Sources

The initial and most critical phase in studying Dehydromatricaria ester from natural sources involves its efficient extraction and subsequent isolation from a multitude of other plant metabolites.

Extraction is the primary step for separating desired natural products from raw plant materials. nih.gov For this compound, which is a lipophilic compound, solvent extraction is the most common and effective method. nih.govcontaminantdb.ca

Lipophilic Solvent Extraction : Research shows that this compound is effectively extracted using non-polar or semi-polar solvents. Petroleum ether has been successfully used to dissolve crude extracts containing the compound, leading to fractions with high antifungal activity. researchgate.netnih.govresearchgate.net Other solvents, such as acetone (B3395972) and ethanol (B145695), are also employed in the initial extraction from plant material, like the roots of Solidago altissima or the aerial parts of Artemisia ordosica. researchgate.netoup.com The choice of solvent is critical and is often optimized based on the specific plant matrix and the desired purity of the initial extract. ykcs.ac.cn For instance, an optimized process for Artemisia ordosica used a 65% ethanol aqueous solution. researchgate.net

Steam Distillation : While steam distillation is a traditional method for extracting essential oils and other volatile compounds, it is less ideal for unstable molecules like polyacetylenes. collectionscanada.gc.ca The application of heat can lead to the decomposition of thermolabile compounds. nih.govcollectionscanada.gc.ca Therefore, solvent extraction at or near room temperature is generally the preferred method for preserving the integrity of this compound during extraction. collectionscanada.gc.ca

Following initial extraction, chromatographic techniques are indispensable for separating this compound from the crude extract. mdpi.com A combination of methods is often used to achieve high purity.

Column Chromatography (CC) : This is a fundamental technique for the initial fractionation of the crude extract. Silica gel is commonly used as the stationary phase. nih.govtandfonline.com Elution is performed using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a mixture of petroleum ether and acetone or n-hexane and diethyl ether has been used to separate fractions containing this compound. nih.govtandfonline.com

Thin-Layer Chromatography (TLC) : TLC is primarily used to monitor the fractions obtained from column chromatography and to determine the appropriate solvent systems for further separation. tandfonline.comnii.ac.jp Polyacetylenes like this compound can be visualized as yellowish-brown spots on a TLC plate after irradiation with UV light. nii.ac.jp Preparative TLC can also be employed for the purification of small quantities of the compound. tandfonline.com

Liquid Chromatography (LC) : High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of this compound. oup.comacs.org Reversed-phase columns, such as a C18 column, are frequently utilized. researchgate.netoup.com HPLC analysis of extracts from Artemisia ordosica successfully separated cis- and trans-Dehydromatricaria ester from other constituents. researchgate.net

This strategy is a powerful approach used to target and isolate bioactive compounds from a complex mixture. The process involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. nih.gov

The procedure was effectively used to isolate fungicidal compounds from Artemisia ordosica. nih.govresearchgate.net An initial petroleum ether extract showing high antifungal activity was subjected to column chromatography. nih.gov The resulting fractions were tested, and the most active fraction (H3) was further purified, leading to the identification of trans-dehydromatricaria ester as a major bioactive component. nih.gov This method ensures that the purification efforts are focused solely on the compounds responsible for the observed biological effect. Similar bioassay-guided approaches have led to the isolation of this compound and related compounds from Artemisia indica and Solidago species, identifying them as potent cell growth inhibitors or antifungal agents. acs.orgspandidos-publications.comspandidos-publications.com

Chromatographic Separation Methods (e.g., Liquid Chromatography, Thin-Layer Chromatography, Column Chromatography)

Spectroscopic Characterization and Structural Elucidation

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.

NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR (¹H-NMR and ¹³C-NMR) : The ¹H-NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C-NMR spectrum reveals the carbon skeleton. nii.ac.jpnih.gov For trans-dehydromatricaria ester (TDDE), the ¹H-NMR spectrum shows characteristic signals for the methyl protons, the methoxy (B1213986) group protons, and the olefinic protons. nih.gov The ¹³C-NMR spectrum complements this by showing signals for the carbonyl carbon, the acetylenic carbons, and other carbons in the structure. nih.gov

2D NMR : Techniques such as NOE (Nuclear Overhauser Effect) difference experiments are used to confirm the stereochemistry, for instance, to differentiate between the Z (cis) and E (trans) isomers of the ester. nii.ac.jp

The following table summarizes the reported NMR data for trans-dehydromatricaria ester in Chloroform-d (CDCl₃). nih.gov

Atom ¹H-NMR Chemical Shift (δ) ppm ¹³C-NMR Chemical Shift (δ) ppm
1-165.7
26.8 (d, J = 15.8 Hz)133.6
36.4 (d, J = 15.8 Hz)123.6
4-83.1
5-80.6
6-71.6
7-71.1
8-64.7
9-58.2
102.1 (s)4.8
1'3.8 (s)52.1

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) : This technique provides the molecular weight of the compound and produces a characteristic fragmentation pattern that can serve as a fingerprint for identification. nii.ac.jp

High-Resolution Mass Spectrometry (HR-MS) : HR-MS is crucial for determining the precise molecular formula of the compound. For this compound, HR-MS analysis confirms the molecular formula as C₁₁H₈O₂, corresponding to a molecular weight of 172.0524. nih.govnii.ac.jpacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a hyphenated technique that separates components of a mixture by gas chromatography before they are detected by a mass spectrometer. ncsu.edu It is widely used to identify the presence of this compound in volatile extracts from plants. ncsu.eduuib.no Advanced methods like GC-MS/MS can be employed for highly sensitive and selective quantification of esters in complex samples. restek.comchromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and characterization of this compound. The compound's structure, which features a highly conjugated system of double and triple bonds, gives rise to strong absorption of ultraviolet radiation. This characteristic absorption pattern serves as a spectral fingerprint, aiding in its identification.

Detailed research findings indicate that the UV spectrum of this compound has been determined in various solvents, including ethanol, diethyl ether, and benzene. tandfonline.com The specific wavelengths of maximum absorbance (λmax) are indicative of the extensive chromophore present in the molecule. For instance, when measured in ethanol, polyacetylenes like dehydromatricaria lactone, a related compound, exhibit distinct absorption peaks that are crucial for their identification. tandfonline.com In analytical setups like High-Performance Liquid Chromatography, a UV detector is often set at a specific wavelength, such as 254 nm, to selectively monitor for this compound as it elutes from the column. oup.com

Quantitative Analysis and Monitoring in Biological and Environmental Matrices

The quantification of this compound in complex biological and environmental samples, such as plant tissues and soil, requires robust and sensitive analytical methods. Chromatographic techniques are predominantly used for this purpose, offering the necessary separation and detection capabilities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. oup.com The method is particularly well-suited for analyzing soil extracts to determine the concentration of the compound in environmental studies of allelopathy. oup.comacs.org Research has established detailed protocols for this analysis, which can effectively separate the cis and trans isomers of this compound. oup.com

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. oup.com Detection is typically achieved using a UV detector. Studies have reported specific retention times for the isomers under defined conditions, allowing for their accurate quantification. oup.com The detection limit for this compound using this method has been reported to be as low as 0.02 µg/ml, demonstrating its high sensitivity for environmental monitoring. oup.com

ParameterReported ConditionsSource
InstrumentationSHIMADZU LC-10AS pump, SHIMADZU SPD-6A detector oup.com
ColumnYMC-Pack ODS-AM S-5 mm (150 x 6 mm I.D.) oup.com
Mobile PhaseAcetonitrile and water (3:2 v/v) oup.com
Flow Rate1.0 mL/min oup.com
Detection Wavelength254 nm oup.com
Retention Time (cis-DME)10.7 min oup.com
Retention Time (trans-DME)16.6 min oup.com
Detection Limit0.02 µg/mL oup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of this compound, primarily for identification and structural confirmation in biological matrices like plant leaves. ncsu.edu The method combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the volatile compounds from a sample extract are separated on a capillary column, such as an HP-5 MS. ncsu.edu As the separated components, including this compound, exit the column, they are ionized, and their mass-to-charge ratio is determined by the mass spectrometer. ncsu.edu This process provides a unique mass spectrum that can be compared to spectral libraries for positive identification. GC-MS has been successfully used to identify cis-dehydromatricaria ester as one of the allelochemicals in the leaves of various rhododendron species. ncsu.edu

ParameterReported ConditionsSource
InstrumentationSHIMADZU GCMS-QP1100WA; Agilent 7890A/5975C GC/MSD oup.comncsu.edu
ColumnHP-5 MS capillary column (30 m × 0.25 mm ID, film thickness 0.25 μm) ncsu.edu
Ionization ModeElectron Impact (EI) ncsu.edu
ApplicationIdentification in plant leaf extracts and confirmation of isolated compound structure. oup.comncsu.edu

Advanced Hyphenated Techniques for Comprehensive Profiling

For a more comprehensive and highly sensitive analysis of this compound and related polyacetylenes in complex matrices, advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are increasingly utilized. researchgate.netturkjps.org These methods offer significant advantages over conventional HPLC-UV or GC-MS.

LC-MS/MS provides enhanced selectivity and sensitivity by using two stages of mass analysis. This allows for the reliable quantification of target compounds even at very low concentrations and in the presence of interfering substances from the sample matrix. The thermal and photochemical instability of many polyacetylenes makes such advanced analytical methods crucial, as they can help to minimize sample degradation during analysis and provide more accurate results. researchgate.net Techniques like HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) have been noted for their utility in the detailed analysis of various polyacetylenes, providing structural information and sensitive quantification essential for comprehensive phytochemical profiling. researchgate.net

Environmental Fate and Phytoremediation Considerations

Adsorption and Mobility in Soil Systems

The movement and availability of Dehydromatricaria ester in the soil are largely dictated by its interaction with soil components. Research indicates that DME is significantly adsorbed to soil solids, which in turn restricts its mobility and concentration in soil water. oup.com This adsorption is a key factor influencing its phytotoxic activity, as the concentration of the compound in the soil solution is what primarily affects plant growth. oup.commdpi.com

Studies comparing the effects of DME in agar (B569324) versus soil cultures have shown that a much higher concentration of DME is required in soil to achieve the same level of growth inhibition observed in agar. oup.com This difference is attributed to the strong binding of DME to soil particles, leaving only a small fraction dissolved in the soil water. oup.com The extent of this adsorption is influenced by soil characteristics such as organic matter and clay content. fortunejournals.com For instance, soils with higher organic matter or clay content tend to exhibit greater adsorption of organic compounds like DME. fortunejournals.com

The strong adsorption of DME has significant implications for its potential to leach into groundwater. Because it is tightly bound to soil particles, its downward movement through the soil profile is limited, reducing the risk of groundwater contamination. fortunejournals.comsmithers.com However, this also means that the compound can persist in the upper soil layers, where it can interact with plant roots and soil organisms.

Table 1: Factors Influencing Adsorption and Mobility of this compound in Soil

Factor Influence on Adsorption Influence on Mobility Research Finding
Soil Solids High Low The majority of DME added to soil is adsorbed to soil solids, leading to low concentrations in soil water. oup.com
Soil Organic Matter Increases adsorption Decreases mobility Organic matter content is a key factor in the adsorption of organic pesticides in soil. fortunejournals.com
Clay Content Increases adsorption Decreases mobility Clay minerals provide a large surface area for the adsorption of chemical compounds. fortunejournals.com

| Water Solubility | Lowers adsorption of highly soluble compounds | Increases mobility of highly soluble compounds | The phytotoxic activity of herbicides is often correlated with their concentration in soil water, not the total amount in the soil. oup.com |

Biodegradation Pathways and Microbial Involvement in Soil

The persistence of this compound in the soil is significantly influenced by microbial activity. oup.com Studies have demonstrated that DME in non-sterilized soil degrades much more rapidly than in autoclaved (sterilized) soil, indicating a primary role for soil microorganisms in its breakdown. oup.com The degradation process involves the breakdown of the ester bond and subsequent transformation of the molecule. researchgate.net

While the specific microbial pathways for DME degradation are not fully elucidated, the general process for ester-containing compounds in soil involves hydrolysis by microbial esterases. researchgate.netmdpi.com This initial step would cleave the ester bond, breaking DME down into simpler, less toxic compounds that can then be further metabolized by a diverse community of soil microbes. researchgate.netresearchgate.net The rate of this biodegradation is dependent on several factors, including the size and diversity of the microbial population, soil temperature, moisture, and pH. mdpi.comnih.gov

The rapid degradation of DME by soil microbes suggests that it is unlikely to persist in the environment for long periods. oup.com Time-course studies have shown that both the DME in soil water and the portion adsorbed to soil solids decrease and can nearly disappear within approximately 10 days under favorable conditions. oup.com This microbial breakdown is a crucial process in the natural attenuation of this allelochemical in soil ecosystems.

Photodegradation and Isomerization in Environmental Conditions

In addition to microbial breakdown, this compound is susceptible to degradation by light, a process known as photodegradation. nih.govtandfonline.com When exposed to sunlight, particularly ultraviolet (UV) radiation, the chemical structure of DME can be altered. nih.govresearchgate.net This process can lead to the isomerization of the molecule, changing its spatial arrangement, and can also involve the cleavage of chemical bonds, leading to its breakdown into other compounds. nih.gov

The photodegradation of esters often involves reactions such as the attack of high-energy photons on the aromatic ring or the cleavage of the ester linkage. fortunejournals.comnih.gov For a polyacetylene like DME, the conjugated system of double and triple bonds is also a likely target for photochemical reactions. scielo.br While specific studies on the photodegradation pathways of DME are limited, research on similar organic esters indicates that sunlight can play a role in its transformation in the environment, particularly at the soil surface or in clear water bodies. nih.gov

Implications for Soil Ecology and Agricultural Management Practices

From an agricultural perspective, understanding the behavior of DME can inform management practices. agriculturejournals.czjulius-kuehn.de For example, the introduction of plants that produce such compounds could be considered as a natural weed management strategy, although the effectiveness would be highly dependent on soil type and microbial activity. scielo.brcabidigitallibrary.org Conversely, in areas where DME-producing plants are considered invasive, management strategies might focus on enhancing microbial degradation to reduce their allelopathic effects. researchgate.netjulius-kuehn.de

Table 2: Compound Names Mentioned

Compound Name
This compound
Crepenynic acid
Capillen
Falcarinol
Falcarindiol
Thiarubrine

Future Research Directions and Applications

Elucidation of Uncharted Biosynthetic Enzymes and Genetic Pathways

The complete biosynthetic pathway of Dehydromatricaria ester remains partially uncharted, presenting a compelling area for future research. While it is understood that polyacetylenes like DME are derived from fatty acid and polyketide precursors, the specific enzymes and genetic sequences governing their formation are not fully identified. nih.gov Isotopic tracer experiments have been foundational, but modern genetic and enzymatic studies are required for a complete picture. nih.gov

Future research should focus on:

Gene Identification and Characterization: The cloning of genes responsible for polyacetylene biosynthesis has accelerated research in this field. nih.gov A primary goal is to identify and characterize the specific desaturase and acetylenase enzymes that create the characteristic triple bonds of DME from fatty acid precursors like oleic acid. nih.govmdpi.com The proposed formation of DME through a C8-cleavage from a C18-triynoic acid precursor suggests a complex enzymatic cascade that warrants investigation. mdpi.com

Pathway Regulation: Understanding how environmental and developmental cues regulate the expression of DME biosynthetic genes is crucial. Studies have shown that factors like light can influence polyacetylene production in hairy root cultures of plants such as Solidago altissima. nih.gov Identifying the transcription factors and regulatory networks involved will be essential. pressbooks.pub

Heterologous Expression: Expressing the identified biosynthetic genes in microbial or plant hosts could confirm their function and enable the sustainable production of DME and related compounds for further study and application. nih.gov

Comprehensive Investigation of Ecological Interactions and Allelopathic Mechanisms

The role of this compound as an allelochemical is complex and context-dependent. oup.comnih.gov While it demonstrates significant growth-inhibitory activity in laboratory settings, its effectiveness in natural soil ecosystems is debated, largely due to its rapid microbial degradation and adsorption to soil particles. oup.commdpi.comacs.org

Future investigations should aim to:

Quantify in situ Dynamics: There is a critical need for studies that accurately measure the concentration and persistence of DME in the rhizosphere—the soil region directly influenced by root secretions. oup.com Research has noted that DME concentrations can be very low in soil water (e.g., approx. 6 µg g−1), potentially limiting its allelopathic impact through this medium. oup.com

Elucidate Microbial Interactions: The soil microbiome plays a pivotal role in mediating allelopathy by degrading chemical agents like DME. nih.gov Future work should identify the specific microbial species and enzymatic pathways responsible for DME degradation and explore how different soil communities affect its allelopathic potential. nih.gov

Investigate Alternative Transfer Mechanisms: Direct root-to-root contact has been proposed as a potential transfer mechanism for lipophilic allelochemicals like DME, which could be more significant than diffusion through soil water. oup.com Careful experimental designs are needed to investigate the efficiency and ecological relevance of this mode of interaction.

Assess Environmental Influences: The production of DME can be significantly higher in plants grown in natural field conditions compared to hydroponic cultures, highlighting the influence of the habitat on allelochemical expression. scribd.com Further research should explore how various abiotic and biotic stressors impact DME production and release.

Development of Sustainable Biopesticides and Allelopathic Agents for Crop Protection

This compound has demonstrated potent biological activity against a range of agricultural pests, positioning it as a promising candidate for the development of new biopesticides. researchgate.netscispace.commdpi.com These natural compounds are often biodegradable and target-specific, offering an eco-friendly alternative to synthetic pesticides. researchgate.netresearchgate.net

A standout area of research is the compound's efficacy as a nematicide and insecticide. turkjps.org Specific findings include:

Nematicidal Activity: cis-Dehydromatricaria ester has shown excellent activity against the root-knot nematode Meloidogyne incognita. At a concentration of 1%, it achieved 100% reduction in motility after 72 hours and 90% mortality after 24 hours. turkjps.org

Insecticidal Activity: The compound also exhibits strong insecticidal properties against the stored grain pest Sitophilus oryzae. A 1% concentration resulted in 100% mortality, with an EC₅₀ value of 0.08 mg/L, which is comparable to the synthetic standard, phosphine (B1218219) (0.07 mg/L). turkjps.org

Future development should focus on formulation technologies that enhance the stability and delivery of DME in agricultural settings, overcoming challenges like rapid soil degradation to create commercially viable and sustainable pest management solutions. mdpi.comigrownews.com

Exploration of Novel this compound Derivatives with Enhanced Bioactivity

The chemical structure of this compound provides a scaffold for the creation of novel derivatives with potentially enhanced or new biological activities. Nature itself provides examples of DME derivatives, such as compounds with additional ester or acetoxy groups. mdpi.com

Key research avenues include:

Bioassay-Guided Isolation and Synthesis: Research has identified isomers such as trans-dehydromatricaria ester (TDDE) as having particularly high antifungal activity against plant pathogens like Thanatephorus cucumeris and Botrytis cinerea, with EC₅₀ values of 0.464 μg/mL and 1.4 μg/mL, respectively. researchgate.net This highlights the importance of evaluating the bioactivity of different structural isomers and naturally occurring analogs.

Metabolic Engineering: Advanced techniques such as protoplast fusion, which have been explored in related genera like Tanacetum, could be used to create hybrid species that produce novel DME derivatives.

Synthetic Modification: The targeted synthesis of new derivatives by modifying the functional groups of the DME molecule could lead to compounds with improved potency, greater stability, or a broader spectrum of activity. This approach has been successful for other natural products, such as nootkatone. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

Understanding the ecological roles and biosynthetic pathways of this compound requires highly sensitive and specific analytical methods capable of detecting trace amounts of the compound and related metabolites in complex biological and environmental matrices. scribd.combcpc.org

Future progress will be driven by the application of:

Advanced Mass Spectrometry: Techniques like Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are essential for the accurate quantification of DME in soil, water, and plant tissues. clsa-elcv.cafrontiersin.org

Specialized Derivatization Techniques: For untargeted discovery of novel alkyne-containing compounds in complex mixtures, innovative methods such as Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) coupled to LC-MS/MS can be employed. nih.gov This technique specifically tags alkyne groups, allowing for their selective identification.

Metabolomics Profiling: Untargeted metabolomics provides a powerful, holistic approach to study the biochemical impact of DME on other organisms or to understand its biosynthesis. clsa-elcv.cadntb.gov.ua By profiling the entire suite of small molecules, researchers can uncover new interactions and metabolic pathways influenced by this compound. frontiersin.org The distinct UV absorbance spectrum of the enetriyne chromophore in DME can also aid in its identification. scribd.com

Q & A

Basic Research Questions

Q. What are the most reliable methods for isolating dehydromatricaria ester from plant sources?

  • Methodology :

  • Extraction : Use Soxhlet extraction with polar solvents (e.g., methanol or ethanol) on dried roots of Solidago species (S. canadensis, S. speciosa) to maximize yield .
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) followed by HPLC for final purification. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Quantification : Use GC-MS or LC-MS to confirm compound identity and quantify concentrations against certified reference standards .

Q. What standard bioassays are used to evaluate the antimicrobial activity of this compound?

  • Methodology :

  • MIC Testing : Conduct broth microdilution assays against Mycobacterium tuberculosis H37Rv and M. avium using Middlebrook 7H9 media. This compound exhibits MIC values of 25 µg/ml, with viability assessed via resazurin staining .
  • Antifungal Assays : Use disk diffusion or microplate assays against plant pathogens (e.g., Botrytis cinerea, Colletotrichum spp.). Include positive controls (e.g., amphotericin B) and measure inhibition zones or IC₅₀ values .
  • Data Interpretation : Compare results to structurally related esters (e.g., matricaria ester) to assess structure-activity relationships .

Advanced Research Questions

Q. How does stereochemical configuration (Z/E isomerism) influence the bioactivity of this compound?

  • Methodology :

  • Isomer Separation : Use chiral chromatography or crystallization to isolate Z- and E-dehydromatricaria esters. Confirm configurations via NOESY NMR and circular dichroism .
  • Bioactivity Testing : Compare nematicidal activity (e.g., against Caenorhabditis elegans) and cytotoxicity (e.g., on human cancer cell lines like HeLa) between isomers. Z-isomers show higher cytotoxicity but lower selectivity than E-isomers .
  • Computational Modeling : Perform molecular docking to predict interactions with target enzymes (e.g., α-glucosidase) and correlate with experimental IC₅₀ values .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other phytochemicals?

  • Methodology :

  • Factorial Design : Use a 2×2 factorial matrix to test combinations with flavonoids or diterpenes. Measure synergistic indices (e.g., Combination Index < 1 via Chou-Talalay method) .
  • Response Variables : Include germination inhibition (e.g., in Raphanus sativus) and mycobacterial growth kinetics. Example parameters from prior studies:
Compound CombinationInhibition (%)Synergistic Index
This compound + liminodilactone92%0.78
This compound + epifriedelinol85%0.91
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant interactions. Use software like R or GraphPad Prism for dose-response curve modeling .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-Analysis : Systematically review literature (e.g., MIC values range: 25–125 µg/ml) and identify variables affecting outcomes (e.g., solvent polarity, microbial strain variability) .
  • Reproducibility Checks : Replicate key studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Publish negative results to reduce publication bias .
  • Data Harmonization : Use shared databases (e.g., PubChem) to upload raw spectral and bioassay data, enabling cross-validation .

Methodological Best Practices

  • Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology sections, including solvent ratios, instrument settings, and raw data deposition .
  • Ethical Compliance : For phytochemical studies, adhere to Nagoya Protocol standards for plant material sourcing and intellectual property rights .
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing spectral data, bioassay results, and chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.